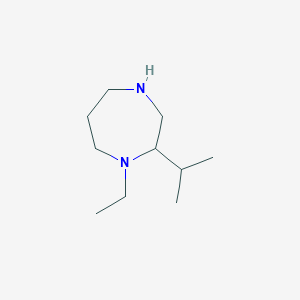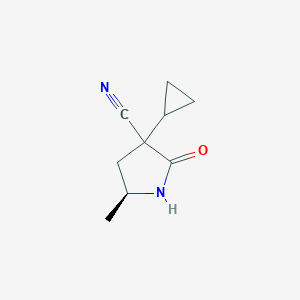![molecular formula C15H13NO B13907282 (2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound with the molecular formula C15H13NO It is a derivative of biphenyl, featuring a methoxy group at the 2’ position and an acetonitrile group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybiphenyl and acetonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 4 position of the biphenyl ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2’-hydroxybiphenyl-4-yl acetonitrile.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: 2’-Hydroxybiphenyl-4-yl acetonitrile.
Reduction: 2’-Methoxy[1,1’-biphenyl]-4-yl amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2-Methoxybiphenyl: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
4-Cyanobiphenyl: Lacks the methoxy group, affecting its solubility and reactivity.
2’-Hydroxybiphenyl-4-yl acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness: (2’-Methoxy[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the presence of both methoxy and acetonitrile groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[4-(2-methoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NO/c1-17-15-5-3-2-4-14(15)13-8-6-12(7-9-13)10-11-16/h2-9H,10H2,1H3 |
Clé InChI |
QQLYBHMDIHVRBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)

![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)
![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)
![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)
![N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13907266.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)



